2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
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Description
2,3-dichloro-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H12Cl2N6O2S and its molecular weight is 435.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : This compound is part of research focusing on synthesizing various heterocyclic compounds. For instance, derivatives involving 1,2,4-triazole, 1,3,4-oxadiazole, and thiophene heterocycles have been explored for their potential applications (Vardanyan et al., 2021).
- Crystal Structure Analysis : The crystal structure of similar compounds, specifically those involving thiophene and oxadiazole groups, has been analyzed, providing insights into their molecular configurations (Sharma et al., 2016).
Biological and Pharmacological Potential
- Anticancer Properties : Compounds with structural similarities, including oxadiazole and triazole derivatives, have been evaluated for their anticancer activities against various cancer cell lines (Ravinaik et al., 2021).
- Antimicrobial and Antibacterial Activities : Several studies have explored the antimicrobial and antibacterial properties of compounds containing oxadiazole, triazole, and thiophene units. These studies highlight the potential of such compounds in combating bacterial and microbial infections (Ceylan et al., 2014); (Tien et al., 2016).
Synthesis Techniques and Methodologies
- Advanced Synthesis Techniques : Research has been conducted on developing advanced synthesis methods for compounds containing similar structures, focusing on green synthesis and efficient production methods (Dawle et al., 2012).
Properties
IUPAC Name |
2,3-dichloro-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-4-1-3-10(14(11)19)16(26)20-6-7-25-9-12(22-24-25)17-21-15(23-27-17)13-5-2-8-28-13/h1-5,8-9H,6-7H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIXTYOBXQWWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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